molecular formula C6H12N4O4 B14401437 N'-Nitro-N-nitroso-N-pentylurea CAS No. 89445-11-4

N'-Nitro-N-nitroso-N-pentylurea

Cat. No.: B14401437
CAS No.: 89445-11-4
M. Wt: 204.18 g/mol
InChI Key: MKSOHTRNJOKPLD-UHFFFAOYSA-N
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Description

N'-Nitro-N-nitroso-N-pentylurea is a nitrosourea compound characterized by a urea backbone substituted with a nitroso group (-NO) and a pentyl alkyl chain. Nitrosoureas are distinct from nitrosamines due to their urea-derived structure, which allows spontaneous decomposition into reactive alkylating agents without requiring metabolic activation .

Properties

CAS No.

89445-11-4

Molecular Formula

C6H12N4O4

Molecular Weight

204.18 g/mol

IUPAC Name

3-nitro-1-nitroso-1-pentylurea

InChI

InChI=1S/C6H12N4O4/c1-2-3-4-5-9(8-12)6(11)7-10(13)14/h2-5H2,1H3,(H,7,11)

InChI Key

MKSOHTRNJOKPLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C(=O)N[N+](=O)[O-])N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Nitro-N-nitroso-N-pentylurea typically involves the reaction of pentylurea with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the desired product and minimize side reactions. The general reaction can be represented as follows: [ \text{Pentylurea} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N’-Nitro-N-nitroso-N-pentylurea} + \text{by-products} ]

Industrial Production Methods: On an industrial scale, the production of N’-Nitro-N-nitroso-N-pentylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: N’-Nitro-N-nitroso-N-pentylurea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.

Scientific Research Applications

N’-Nitro-N-nitroso-N-pentylurea has several applications in scientific research:

    Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in cancer research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: N’-Nitro-N-nitroso-N-pentylurea is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-Nitro-N-nitroso-N-pentylurea involves its ability to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, protein modification, and other cellular effects, contributing to its mutagenic and carcinogenic properties.

Comparison with Similar Compounds

Structural Classification and Key Differences

Nitrosoureas and nitrosamines represent two major classes of N-nitroso compounds. The table below highlights structural and mechanistic contrasts:

Compound Class Core Structure Activation Mechanism Example Compounds (CAS Numbers)
Nitrosoureas Urea + NO + alkyl group Spontaneous decomposition N'-Nitro-N-nitroso-N-pentylurea (hypothetical), N-Nitroso-N-methylurea (684-93-5) , N-Nitroso-N-ethylurea (759-73-9)
Nitrosamines Amine + NO Metabolic activation NDMA (62-75-9), NDEA (55-18-5), NDPA (621-64-7)

Key Structural Notes:

  • Nitrosoureas contain a urea moiety (R1N–C(=O)–NR2R3) with at least one nitroso group.
  • Nitrosamines (e.g., NDMA) lack the urea group and require cytochrome P450-mediated activation to form DNA-damaging electrophiles .

Mechanism of Carcinogenicity

Both classes generate alkylating agents that form DNA adducts, but their activation pathways differ:

  • Nitrosoureas: Decompose spontaneously under physiological conditions to produce carbocations and diazonium ions, directly alkylating DNA . This property makes them potent direct-acting carcinogens.
  • Nitrosamines : Require metabolic conversion (e.g., via CYP450 enzymes) to yield reactive intermediates like methyldiazonium ions (for NDMA) .

Toxicity and Regulatory Considerations

Compound Hazard Profile Regulatory Status Applications
This compound Likely carcinogenic (inferred from analogs) Not explicitly regulated in provided data Research (hypothetical)
ENU (759-73-9) Toxic, mutagenic, carcinogenic Listed by NTP, IARC, EPA Tumor induction, genetic research
NDMA (62-75-9) Potent carcinogen Strict limits in pharmaceuticals (e.g., EMA ) Environmental contaminant, byproduct

Regulatory Context :

  • Nitrosamines like NDMA are tightly regulated in pharmaceuticals due to contamination risks (e.g., in sartans), with EMA enforcing limits as low as 0.03 ppm .
  • Nitrosoureas, while equally carcinogenic, are primarily controlled in occupational settings due to their use in research rather than consumer products .

Endogenous Formation and Exposure Sources

  • Nitrosamines: Formed endogenously from nitrite and amines in foods (e.g., cured meats, beer) . Vitamin C and α-tocopherol inhibit this process .
  • Nitrosoureas: Less commonly reported in food but may arise in industrial or pharmaceutical contexts. No direct evidence of endogenous formation was found in the provided data.

Dietary Exposure :

  • Average daily intake of preformed nitrosamines is 0.5–1.0 µg/person, primarily from cured meats and beer .

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